molecular formula C17H23NO3 B6046520 N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide

Cat. No.: B6046520
M. Wt: 289.4 g/mol
InChI Key: DLSBNYMQEOKXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide is a heterocyclic compound that belongs to the oxolane family. This compound features a five-membered ring containing an oxygen atom, with a hexyl group, a phenyl group, and a carboxamide group attached to it. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hexylamine with 2-phenyl-4,5-dioxo-1,3-oxolane-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-hexyl-5-oxo-2-phenyloxolane-3-carboxylate
  • N-hexyl-5-oxo-2-phenyloxolane-3-carboxylic acid
  • N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-hexyl-5-oxo-2-phenyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-2-3-4-8-11-18-17(20)14-12-15(19)21-16(14)13-9-6-5-7-10-13/h5-7,9-10,14,16H,2-4,8,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSBNYMQEOKXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1CC(=O)OC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.